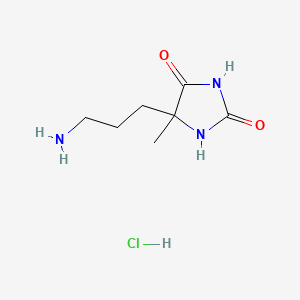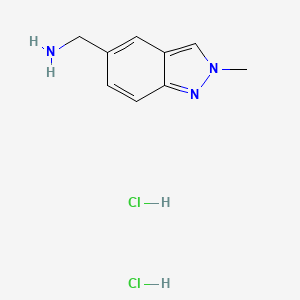
(2-Methyl-2H-indazol-5-YL)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-2H-indazol-5-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Métodos De Preparación
The synthesis of 1-(2-methyl-2H-indazol-5-yl)methanamine dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by reduction and subsequent functionalization . Another approach includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Methyl-2H-indazol-5-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethyl sulfoxide (DMSO) or ethanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted indazole compounds.
Aplicaciones Científicas De Investigación
1-(2-Methyl-2H-indazol-5-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-2H-indazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Methyl-2H-indazol-5-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Methyl-2H-indazol-6-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the substituent on the indazole ring.
(1-Methyl-1H-imidazol-2-yl)methanamine: Another related compound with a different heterocyclic core.
The uniqueness of 1-(2-methyl-2H-indazol-5-yl)methanamine dihydrochloride lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13Cl2N3 |
|---|---|
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
(2-methylindazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-6-8-4-7(5-10)2-3-9(8)11-12;;/h2-4,6H,5,10H2,1H3;2*1H |
Clave InChI |
NVUFFNYKABQMHQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C=C(C=CC2=N1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
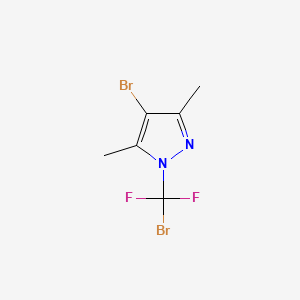
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
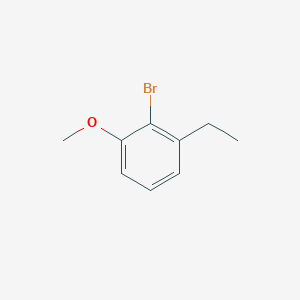


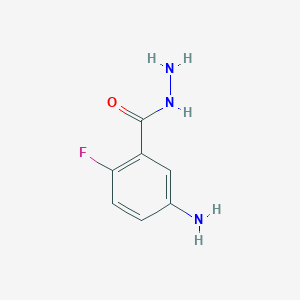
![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)



